molecular formula C6H11BrO2 B2815557 2-(Bromomethyl)-1,4-dioxepane CAS No. 1824465-37-3

2-(Bromomethyl)-1,4-dioxepane

Cat. No. B2815557
CAS RN: 1824465-37-3
M. Wt: 195.056
InChI Key: LLCPJHFMUBGJLZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Polymerization

Synthesis of Oxepines and Pyranosides : The conversion of cyclopropane-fused carbohydrates into oxepines presents a novel method for creating diverse members of the septanoside family, mimicking carbohydrates. Through the silver(I)-promoted thermal ring expansion of d-glucal-derived gem-dihalocyclopropanated sugar, 2-bromooxepines are produced. This process contrasts with the formation of 2-C-branched pyranosides via cyclopropane ring cleavage under basic conditions, revealing the versatility of these compounds in synthetic chemistry (Hewitt & Harvey, 2010).

Cyclisation and Hydrogen Transfer : Cyclisation of 2-substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes leads to 1-substituted 2,7-dioxabicyclo[3.2.1]-octanes, showcasing the ability of these compounds to undergo complex transformations and participate in hydrogen transfer reactions, which are essential in synthetic organic chemistry (Hindson, Maccorquodale, & Walton, 1993).

Copolymerization : Bicyclic 2-methylene-1,3-dioxepanes, derived from 2-bromomethyl-5,6-dihydroxy-1,3-dioxepanes, undergo radical polymerization to form highly viscous polymers. This process highlights the potential of these compounds in creating new polymeric materials with unique properties (Moszner, Völkel, Rheinberger, & Klemm, 1997).

Degradation Studies

Degradation of 1,4-Dioxane : Studies focusing on the degradation of 1,4-dioxane, a compound structurally similar to 2-(bromomethyl)-1,4-dioxepane, have demonstrated the effectiveness of advanced oxidation processes in breaking down this recalcitrant compound in water, offering insights into potential environmental remediation techniques (Vescovi, Coleman, & Amal, 2010).

Safety and Hazards

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Future Directions

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properties

IUPAC Name

2-(bromomethyl)-1,4-dioxepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-4-6-5-8-2-1-3-9-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCPJHFMUBGJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(OC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1824465-37-3
Record name 2-(bromomethyl)-1,4-dioxepane
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